molecular formula C20H21N3OS B2720102 N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide CAS No. 854005-55-3

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide

Cat. No.: B2720102
CAS No.: 854005-55-3
M. Wt: 351.47
InChI Key: AFSARSDMQYTAMW-UHFFFAOYSA-N
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Description

N-(5-(4-Methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide is a thiazole-based acetamide derivative featuring a 4-methylbenzyl substituent at the thiazole ring’s 5-position and a p-tolylamino (4-methylanilino) group attached to the acetamide moiety. Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.

Properties

IUPAC Name

2-(4-methylanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-3-7-16(8-4-14)11-18-12-22-20(25-18)23-19(24)13-21-17-9-5-15(2)6-10-17/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSARSDMQYTAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H21_{21}N3_3OS
  • Molecular Weight : 351.47 g/mol
  • CAS Number : 854005-55-3

The compound features a thiazole ring substituted with a 4-methylbenzyl group and a p-tolylamino acetamide moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Achieved through cyclization reactions involving α-haloketones and thioureas.
  • Substitution Reactions : Involves the introduction of the p-tolylamino group.
  • Acetamide Formation : Finalized through acylation reactions using acetic anhydride or acetyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cells, specifically targeting pathways involved in cell death.

  • Cell Lines Tested : A549 (lung cancer) and C6 (glioma).
  • Assays Conducted :
    • MTT assay for cell viability.
    • DNA synthesis analysis.
    • Caspase-3 activation assays to evaluate apoptosis induction .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, outperforming standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant activity is measured using various assays, indicating its potential in preventing oxidative stress-related damage in cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and oxidative stress.
  • Receptor Binding : It is hypothesized to bind to certain receptors, modulating cellular signaling pathways critical for survival and proliferation.
  • DNA Interaction : Potential interactions with DNA could lead to altered gene expression, further influencing cell fate and behavior .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC20_{20}H21_{21}N3_3OSAnticancer, Antioxidant
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamideC20_{20}H21_{21}N3_3OSAnticancer
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamideC20_{20}H21_{21}N3_3OSAnticancer

This table illustrates that while similar compounds share structural features, their biological activities can vary significantly based on substitution patterns.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized various thiazole derivatives, including the target compound, and evaluated their effects on tumor cell lines. The results indicated a strong correlation between structural modifications and anticancer efficacy .
  • Antioxidant Evaluation :
    • A comparative study assessed the antioxidant capabilities of several thiazole derivatives against established standards. The findings suggested that this compound exhibited superior antioxidant activity, highlighting its potential for therapeutic applications in oxidative stress-related diseases .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide typically involves the cyclization of α-haloketones and thioureas to form the thiazole ring, followed by acylation to introduce the acetamide group. The compound's molecular formula is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S, with a molecular weight of 378.51 g/mol.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. A study evaluating its efficacy against Gram-positive and Gram-negative bacteria reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines, particularly human breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis in cancer cells, with IC50 values reflecting its potency.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15

Enzyme Inhibition

The compound has also been studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, improving cognitive function.

Study on Antimicrobial Activity (2024)

  • Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

  • Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

  • Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs include thiazole-acetamide derivatives with modifications to the thiazole substituents or acetamide side chains. Key examples from the literature:

Compound Name Thiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C)
N-(5-(4-Methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide (Target Compound) 5-(4-Methylbenzyl) 2-(p-Tolylamino) ~395.5 (calculated) Not reported
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-(p-Tolyl) 2-(4-(4-Methoxyphenyl)piperazin-1-yl) 422.54 289–290
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-(p-Tolyl) 2-(4-(4-Fluorophenyl)piperazin-1-yl) 410.51 269–270
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) 5-Ethyl (thiadiazole core) 2-(p-Tolylamino-thiadiazolethio) 408.47 Not reported

Key Observations :

  • Thiadiazole analogs like 4y replace the thiazole core with a 1,3,4-thiadiazole ring, which may alter electronic properties and binding affinities .

Physicochemical Properties

  • Melting Points : Thiazole-acetamide derivatives typically exhibit high melting points (269–303°C), indicating strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking). The target compound is expected to follow this trend .
  • Polarity : The absence of polar groups (e.g., piperazine in compound 13) in the target compound suggests lower aqueous solubility compared to analogs with methoxy or fluorine substituents .

Key Insights :

  • Thiadiazole derivatives like 4y demonstrate potent anticancer activity , likely due to thioether linkages and aromatic urea groups enhancing DNA intercalation or enzyme inhibition .
  • Piperazine-containing analogs (e.g., compound 13) target matrix metalloproteinases (MMPs), suggesting divergent therapeutic applications compared to the target compound .

Analytical Characterization

  • NMR : The target compound’s ¹H NMR should exhibit signals for the thiazole proton (δ ~7.5 ppm), p-tolyl methyl (δ ~2.3 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry : Expected molecular ion peak at m/z ~395.5 (M+H⁺), consistent with analogs in and .

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